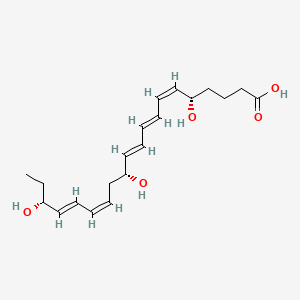
Acetyl L-Carnitine-d3 Hydrochloride
Overview
Description
Acetyl L-Carnitine-d3 Hydrochloride is a deuterated form of Acetyl L-Carnitine Hydrochloride, where three hydrogen atoms are replaced with deuterium. This compound is an acetylated form of the amino acid derivative L-carnitine, which plays a crucial role in mitochondrial fatty acid metabolism. It is often used as a dietary supplement and has potential therapeutic applications in various medical conditions .
Mechanism of Action
Target of Action
Acetyl L-Carnitine-d3 Hydrochloride is an acetylated form of the essential mitochondrial metabolite L-carnitine . The primary targets of this compound are the mitochondria, where it assists in fatty acid metabolism .
Mode of Action
This compound facilitates the uptake of acetyl-CoA into mitochondria during fatty acid oxidation . It also enhances acetylcholine production and stimulates protein and membrane phospholipid synthesis .
Biochemical Pathways
The compound plays a crucial role in the mitochondrial fatty acid metabolism pathway . It helps transport fatty acids into the mitochondrial matrix where fatty acid metabolism occurs . This process is essential for the production of energy in the form of adenosine triphosphate (ATP) .
Pharmacokinetics
It’s known that the compound is blood-brain permeable , indicating that it can cross the blood-brain barrier, which is crucial for its effects on the central nervous system.
Result of Action
The action of this compound results in enhanced energy production due to improved fatty acid oxidation . It also leads to increased acetylcholine production and stimulated protein and membrane phospholipid synthesis . These actions contribute to its potential therapeutic effects in various conditions, including neuropathy, depression, and dementia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy might be affected by storage conditions . .
Biochemical Analysis
Biochemical Properties
Acetyl L-Carnitine-d3 Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through its acetyl ester form of the amino acid L-carnitine, which can permeate the blood-brain barrier .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl L-Carnitine-d3 Hydrochloride involves the acetylation of L-carnitine with acetic anhydride in the presence of a deuterium source. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent decomposition. The product is then purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications. The compound is often produced in bulk and packaged under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Acetyl L-Carnitine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carnitine and acetyl-CoA.
Reduction: It can be reduced to form L-carnitine.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions
Major Products Formed
Oxidation: Carnitine and acetyl-CoA.
Reduction: L-carnitine.
Substitution: Various acetylated derivatives depending on the substituent used
Scientific Research Applications
Acetyl L-Carnitine-d3 Hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
L-Carnitine: A non-acetylated form that also plays a role in fatty acid metabolism.
Propionyl L-Carnitine: An esterified form with a propionyl group instead of an acetyl group.
O-Acetyl L-Carnitine: Another acetylated form but without deuterium substitution
Uniqueness
Acetyl L-Carnitine-d3 Hydrochloride is unique due to the presence of deuterium, which makes it a valuable tool in pharmacokinetic studies. The deuterium substitution provides stability and allows for precise quantification in analytical applications .
Properties
IUPAC Name |
(3R)-3-acetyloxy-4-[dimethyl(trideuteriomethyl)azaniumyl]butanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-7(11)14-8(5-9(12)13)6-10(2,3)4;/h8H,5-6H2,1-4H3;1H/t8-;/m1./s1/i2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATPLOXBFFRHDN-WVKKGGDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![cis-Hexahydro-cyclopenta[c]pyrrol-4-one](/img/structure/B1147475.png)
![2-Amino-3-[(3S)-3-hydroxy-2-oxo-1H-indol-3-yl]propanoic acid](/img/structure/B1147478.png)

